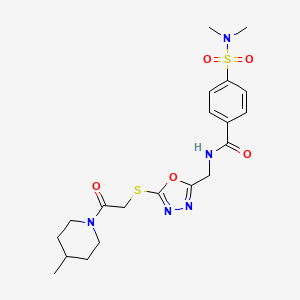![molecular formula C13H9N3O3 B2811421 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 677720-18-2](/img/structure/B2811421.png)
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H9N3O3 . It has a molecular weight of 255.23 .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3O3/c17-12-7-9(8-4-2-1-3-5-8)14-11-6-10(13(18)19)15-16(11)12/h1-7,14H,(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 332–334 °C (MeOH, decomp.) . The 1H NMR and 13C NMR spectra provide further details about the compound’s structure .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonists
- Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been found to be potent in vitro angiotensin II antagonists. These derivatives show promise as orally active AII receptor antagonists, important for managing hypertension (Shiota et al., 1999).
Synthesis and Reactions
- The synthesis and reactions of various derivatives of pyrimidine, which are closely related to the chemical structure of interest, have been explored. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Kappe & Roschger, 1989).
Antimicrobial Activity
- Certain derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their antibacterial activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Laxmi et al., 2012).
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This research suggests potential applications in cancer treatment (Abdellatif et al., 2014).
Anti-Inflammatory Activities
- Thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activities, indicating potential for therapeutic applications in inflammation-related conditions (Tozkoparan et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been recognized as purine analogs with c-amp phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may interact with its targets by mimicking the structure of purines, thereby inhibiting enzymes like c-amp phosphodiesterases and tyrosine kinases .
Biochemical Pathways
Given its potential role as a c-amp phosphodiesterase inhibitor, it could impact the camp signaling pathway, leading to a variety of downstream effects depending on the cell type and physiological context .
Result of Action
As a potential c-amp phosphodiesterase inhibitor, it could increase intracellular levels of camp, leading to a variety of cellular responses .
Eigenschaften
IUPAC Name |
5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-7-10(8-4-2-1-3-5-8)16-11(14-12)6-9(15-16)13(18)19/h1-7H,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGZRRGMPKJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=CC(=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid](/img/structure/B2811341.png)
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)


![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)

